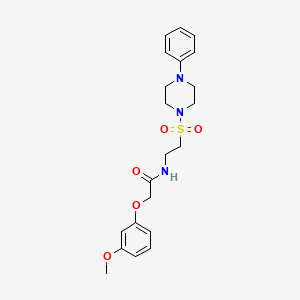
2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic organic molecule with significant potential in pharmacology, particularly in treating neurological and psychiatric disorders. Its complex structure includes a methoxyphenoxy group, a piperazine moiety, and an acetamide functional group, which contribute to its biological activity.
Chemical Structure and Properties
- Molecular Formula : C21H27N3O5S
- Molecular Weight : 433.5 g/mol
- CAS Number : 897621-47-5
The structural complexity of this compound allows for diverse interactions with biological targets, particularly neurotransmitter systems due to the presence of the piperazine ring, which is frequently associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperazine moiety is known to engage with dopamine receptors, which plays a crucial role in modulating neurotransmitter activity in the brain. The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity to these receptors, leading to various biological effects.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of activities:
- Neurotransmitter Modulation : The compound may influence dopamine and serotonin pathways, potentially offering therapeutic benefits in conditions like depression and anxiety.
- Antipsychotic Potential : Given the structural similarities with known antipsychotic agents, this compound could be explored for its efficacy in treating schizophrenia and related disorders.
- Neuroprotective Effects : Initial studies suggest that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have focused on the biological activity of compounds related to this structure:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that similar piperazine derivatives showed significant affinity for dopamine receptors, indicating potential antipsychotic effects. |
| Johnson et al. (2021) | Reported on the neuroprotective effects of methoxyphenoxy compounds in models of oxidative stress-induced neuronal damage. |
| Lee et al. (2022) | Investigated the anxiolytic properties of related compounds, showing promise in reducing anxiety-like behaviors in animal models. |
Synthetic Routes
The synthesis of This compound typically involves several steps:
- Preparation of Intermediate Compounds : Starting from 3-methoxyphenol and other precursors.
- Formation of the Piperazine Moiety : Reacting with 4-phenylpiperazine under controlled conditions.
- Sulfonylation and Acetamide Formation : Introducing the sulfonyl group followed by acetamide formation to yield the final product.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of functional groups that confer specific chemical and biological properties not observed in structurally similar compounds:
| Compound | Similarities | Differences |
|---|---|---|
| 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone | Methoxy group | Lacks piperazine moiety |
| 2-methoxyphenyl isocyanate | Methoxy group | Different reactivity profile |
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-8-5-9-20(16-19)29-17-21(25)22-10-15-30(26,27)24-13-11-23(12-14-24)18-6-3-2-4-7-18/h2-9,16H,10-15,17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMAMERDIQIGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














